N4-Benzoyl-2'-O-methylcytidine

Übersicht

Beschreibung

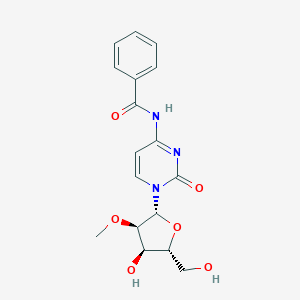

N4-Benzoyl-2’-O-methylcytidine is a modified nucleoside derivative, specifically a cytidine analog. It is characterized by the substitution of the 2’-hydroxyl group with a methyl group and the addition of a benzoyl group at the N4 position.

Vorbereitungsmethoden

The synthesis of N4-Benzoyl-2’-O-methylcytidine involves several steps, including the protection of hydroxyl groups and the acylation of the amino group. One common method involves the selective 3’,5’-O-tetraisopropyldisiloxane protection, followed by the acylation of the amino group with benzoyl chloride. The methylation of the 2’-hydroxyl group is achieved using diazomethane in 1,2-dimethoxyethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

N4-Benzoyl-2’-O-methylcytidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert N4-Benzoyl-2’-O-methylcytidine into its reduced forms.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antisense Oligonucleotides

Antisense technology utilizes synthetic oligonucleotides to inhibit gene expression by targeting mRNA. N4-Benzoyl-2'-O-methylcytidine serves as a building block in the synthesis of these oligonucleotides, which can effectively bind to complementary RNA sequences, thereby blocking translation and reducing protein synthesis.

- Case Study : Research has demonstrated that oligonucleotides incorporating this compound exhibit improved binding affinity to target mRNA compared to unmodified counterparts. This enhancement facilitates more efficient gene silencing, which is crucial in therapeutic contexts such as cancer treatment and genetic disorders .

RNA Interference (RNAi)

RNAi is a biological process where RNA molecules inhibit gene expression or translation. Modified nucleotides like this compound are integral to the design of small interfering RNAs (siRNAs) that are resistant to degradation.

- Case Study : The incorporation of this compound into siRNAs has been shown to increase their stability in biological fluids, leading to prolonged activity in cellular environments. This property is particularly beneficial for developing therapeutics targeting viral infections and genetic diseases .

Drug Development

The stability conferred by this compound allows for its use in developing new drugs that target specific RNA sequences associated with diseases.

- Case Study : A study highlighted the potential of using modified nucleosides like this compound in creating therapeutics for conditions like amyloidosis and certain cancers, where traditional therapies have limited efficacy .

Comparative Analysis with Other Modified Nucleosides

The following table compares this compound with other modified nucleosides:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N4-Acetylcytidine | Acetyl group at the N4 position | Less sterically hindered; more prone to degradation |

| 5-Methylcytidine | Methylation at the 5 position | Lacks additional protective groups; lower stability |

| N4-Benzoyl-5'-DMT-Cytidine | Benzoyl group at the N4 position | Enhanced binding affinity and stability in oligonucleotide synthesis |

This compound stands out due to its combination of protective groups that enhance biological activity while maintaining stability, making it particularly valuable for therapeutic applications.

Wirkmechanismus

N4-Benzoyl-2’-O-methylcytidine exerts its effects primarily by inhibiting DNA methyltransferases. This inhibition occurs through the incorporation of the compound into DNA, where it mimics the natural nucleoside cytidine. The presence of the benzoyl and methyl groups disrupts the normal function of DNA methyltransferases, leading to altered DNA methylation patterns. This mechanism is crucial in understanding its potential antitumor and antimetabolic activities .

Vergleich Mit ähnlichen Verbindungen

N4-Benzoyl-2’-O-methylcytidine is unique due to its specific modifications at the N4 and 2’ positions. Similar compounds include:

N4-Benzoylcytidine: Lacks the 2’-O-methyl group, making it less effective in certain applications.

2’-O-Methylcytidine: Lacks the N4-benzoyl group, which affects its interaction with DNA methyltransferases.

N4-Acetylcytidine: Another modified nucleoside with different acylation at the N4 position. The uniqueness of N4-Benzoyl-2’-O-methylcytidine lies in its combined modifications, which enhance its biological activity and specificity in inhibiting DNA methyltransferases.

Biologische Aktivität

N4-Benzoyl-2'-O-methylcytidine is a nucleoside analog with significant biological activity, particularly in the fields of virology and cancer research. This compound has been studied for its potential therapeutic applications, including antiviral properties and mechanisms of action against various diseases.

Chemical Structure and Properties

This compound is a modified cytidine derivative. Its molecular formula is , and it features a benzoyl group at the N4 position and a methoxy group at the 2' position of the ribose sugar. This structural modification enhances its stability and bioavailability compared to unmodified nucleosides.

The biological activity of this compound primarily stems from its interaction with nucleic acid synthesis pathways. It acts as an inhibitor of viral RNA polymerases, which are critical for the replication of RNA viruses. By incorporating into viral RNA, it can disrupt normal replication processes, leading to viral mutagenesis and ultimately, viral clearance.

Key Mechanisms:

- Inhibition of Viral Replication : The compound competes with natural nucleotides for incorporation into RNA strands.

- Induction of Mutagenesis : By causing errors in RNA synthesis, it can lead to an "error catastrophe," rendering the virus non-viable.

Biological Activities

This compound exhibits a range of biological activities:

- Antiviral Activity : Effective against various viruses including HIV, HCV, and influenza .

- Antitumor Properties : Demonstrated potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Immunomodulatory Effects : Influences immune responses, potentially enhancing host defenses against infections .

Case Studies

-

Antiviral Efficacy :

In a study examining the antiviral effects of nucleoside analogs, this compound showed significant inhibition of HCV replication in vitro. The study reported a dose-dependent decrease in viral load with minimal cytotoxicity to host cells . -

Cancer Research :

Research involving cancer cell lines demonstrated that this compound induced apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

N-[1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O6/c1-25-14-13(22)11(9-21)26-16(14)20-8-7-12(19-17(20)24)18-15(23)10-5-3-2-4-6-10/h2-8,11,13-14,16,21-22H,9H2,1H3,(H,18,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZIIHWLABYQKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52571-45-6 | |

| Record name | NSC371910 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.